2-Bromo-4-chloroacetamidothiazole
Description
2-Bromo-4-chloroacetamidothiazole (C₅H₄ClBrN₂OS) is a halogenated thiazole derivative characterized by a bromine atom at position 2 and a chloroacetamido group (-NHCOCH₂Cl) at position 4 of the thiazole ring. Its synthesis involves reacting 2-amino-4-chlorothiazole with bromine and chloroacetyl chloride, followed by recrystallization from carbon tetrachloride, yielding a crystalline product with a melting point of 146–148°C . Elemental analysis confirms its composition (C: 23.5%, H: 1.6%, N: 11.0%), aligning with theoretical values .
Properties
Molecular Formula |
C5H4BrClN2OS |
|---|---|
Molecular Weight |
255.52 g/mol |
IUPAC Name |
N-(2-bromo-1,3-thiazol-4-yl)-2-chloroacetamide |
InChI |
InChI=1S/C5H4BrClN2OS/c6-5-9-3(2-11-5)8-4(10)1-7/h2H,1H2,(H,8,10) |
InChI Key |
NLSHLYOTZKHGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)NC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences :
- The thiazole ring in the target compound is less π-electron-deficient compared to the 1,3,4-thiadiazole and imidazo-thiadiazole cores in analogs. This affects aromatic stability and electronic interactions with substituents.
In contrast, the -SH group in 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol enables disulfide bond formation, a property absent in the target compound .
Reactivity Trends :
- Bromine substitution in imidazo-thiadiazoles occurs readily with secondary amines (e.g., piperidine) due to the electron-deficient heterocycle activating the C-Br bond .
- In this compound, the chloroacetamido group may deactivate the thiazole ring, slowing nucleophilic substitution unless strong bases or catalysts are employed .
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